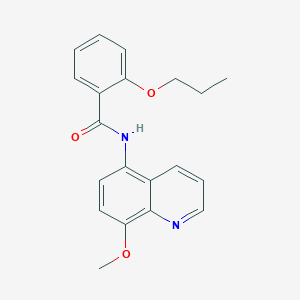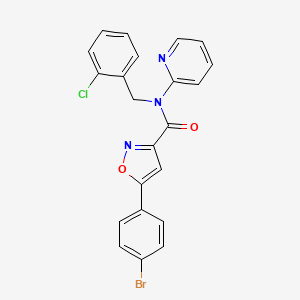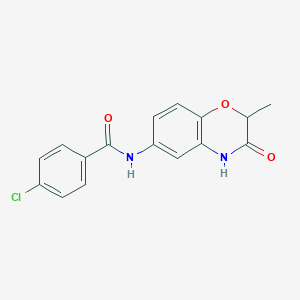![molecular formula C17H16ClN3O2S B11322490 2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322490.png)
2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, pyrazole, and thiophene moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate
- The starting material, 4-chloro-3-methylphenol, is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-methylphenoxy)acetate.
- Reaction conditions: Anhydrous conditions, reflux.
-
Hydrazide Formation
- The phenoxy acetate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide.
- Reaction conditions: Reflux in ethanol.
-
Formation of the Pyrazole Intermediate
- The acetohydrazide is reacted with 1-(thiophen-2-yl)methyl-1H-pyrazole-5-carbaldehyde to form the final product, 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide.
- Reaction conditions: Reflux in ethanol, presence of acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- The nitro group, if present, can be reduced to an amine.
- Common reagents: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
-
Substitution
- The chloro group can be substituted with nucleophiles such as amines or thiols.
- Common reagents: Sodium azide, thiourea.
Major Products
- Oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.
- Reduction of nitro groups can yield corresponding amines.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
- Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .
- Potential use as an anthelmintic agent.
Medicine
- Explored for its potential anti-inflammatory and antitumor activities.
- May serve as a lead compound for the development of new pharmaceuticals.
Industry
- Potential applications in the development of herbicides and pesticides.
- Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Antimicrobial Activity: Likely involves disruption of bacterial cell membranes and inhibition of essential enzymes.
Anthelmintic Activity: May interfere with the energy metabolism of parasitic worms, leading to their immobilization and death.
Anti-inflammatory Activity: Potentially involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- 1-(thiophen-2-yl)methyl-1H-pyrazole-5-carbaldehyde
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
- The combination of phenoxy, pyrazole, and thiophene moieties in a single molecule is relatively unique.
- Exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
- The presence of multiple reactive sites allows for diverse chemical modifications and derivatizations.
Properties
Molecular Formula |
C17H16ClN3O2S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-12-9-13(4-5-15(12)18)23-11-17(22)20-16-6-7-19-21(16)10-14-3-2-8-24-14/h2-9H,10-11H2,1H3,(H,20,22) |
InChI Key |
PGRIWAWDJARWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11322409.png)
![4-(ethylthio)-1-(furan-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11322414.png)
![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11322425.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11322433.png)
![N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-1-methylpiperidin-4-amine](/img/structure/B11322445.png)

![6-Ethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B11322456.png)
![1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11322475.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11322485.png)
![2,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11322487.png)

![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11322504.png)
